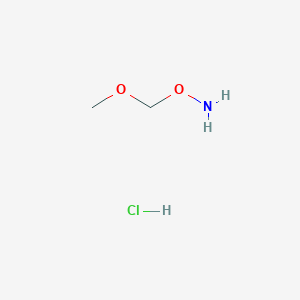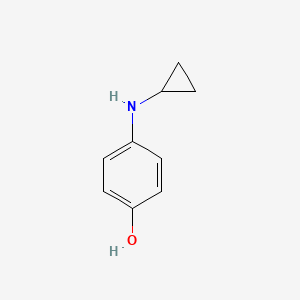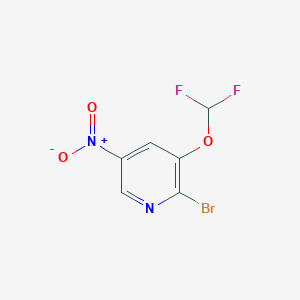![molecular formula C22H24N4O4S B12975392 5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a sulfonyl-substituted phenyl group, and a pyrazole carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of the pyrazole intermediate with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated intermediate with an amine, such as 3-methylpiperidine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxyphenyl)-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide
- 3-(2-Hydroxyphenyl)-N-(4-(ethylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the 3-methylpiperidin-1-yl group in 3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H24N4O4S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-5-4-12-26(14-15)31(29,30)17-10-8-16(9-11-17)23-22(28)20-13-19(24-25-20)18-6-2-3-7-21(18)27/h2-3,6-11,13,15,27H,4-5,12,14H2,1H3,(H,23,28)(H,24,25) |
Clave InChI |
TVOQBMPUFOXILH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)

![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)

![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)



![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
